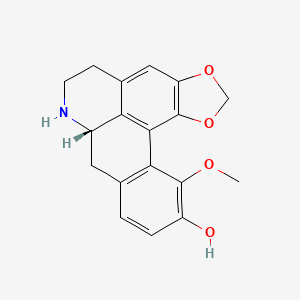

Hernangerine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

31520-97-5 |

|---|---|

Molekularformel |

C18H17NO4 |

Molekulargewicht |

311.3 g/mol |

IUPAC-Name |

(12S)-18-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |

InChI |

InChI=1S/C18H17NO4/c1-21-17-12(20)3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17/h2-3,7,11,19-20H,4-6,8H2,1H3/t11-/m0/s1 |

InChI-Schlüssel |

CFUKKPQRQGCLAT-NSHDSACASA-N |

Isomerische SMILES |

COC1=C(C=CC2=C1C3=C4[C@H](C2)NCCC4=CC5=C3OCO5)O |

Kanonische SMILES |

COC1=C(C=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Geographical Distribution

The presence of hernangerine has been documented in several plant genera across different geographical regions. These findings are a result of extensive phytochemical screening of traditional medicinal plants.

Presence in Hernandia ovigera (Hernandiaceae)

Hernandia ovigera, a tree species belonging to the Hernandiaceae family, is a known botanical source of hernangerine. This species is geographically distributed across the Nicobar Islands, Myanmar, Indonesia, the Philippines, New Guinea, and the South Pacific wikipedia.orgkew.org. It is commonly found in primary and sometimes in old secondary, well-drained forests, from sea level up to an altitude of 1,000 meters tropicaltimber.info. The tree can grow to be small to medium-sized, reaching up to 30 meters in height tropicaltimber.infopngplants.org.

Isolation from Illigera celebica and other Illigera species (Hernandiaceae)

Hernangerine has been successfully isolated from Illigera celebica, an evergreen climber in the Hernandiaceae family researchgate.net. This plant is native to regions of Southern China, extending to Indo-China and Northern New Guinea kew.org. Phytochemical research on the roots of Illigera celebica led to the isolation of hernangerine along with other known compounds researchgate.net. The genus Illigera is recognized as a source of biologically active compounds, particularly alkaloids and terpenoids researchgate.netnih.gov. For instance, studies on Illigera grandiflora, another species in the genus distributed in India, northern Myanmar, and southwestern China, have also revealed the presence of various alkaloids nih.gov.

Detection in Lindera aggregata (Lauraceae)

The compound hernangerine has also been identified in Lindera aggregata, a member of the Lauraceae family maxapress.comnih.govresearchgate.net. This medicinal herb is found in East Asia, including China and Japan, as well as in Southeast Asian countries like the Philippines maxapress.com. Specifically, phytochemical analyses have isolated hernangerine from the roots of L. aggregata nih.govresearchgate.net. This plant has a long history of use in traditional Chinese medicine, where its tuberous root is valued for its therapeutic properties maxapress.com.

Other Documented Plant Genera and Species

Beyond the aforementioned species, the quest for novel bioactive compounds continues to expand the list of plants known to contain specific alkaloids. General phytochemical screening of various plant families often reveals the presence of diverse alkaloid structures. The Hernandiaceae family, which includes genera like Hernandia and Illigera, is noted for being a resource of medicinal plants containing a variety of alkaloids researchgate.net.

Advanced Isolation Methodologies

The isolation of pure chemical compounds like hernangerine from plant material is a critical step for structural elucidation and further research. This process involves a series of extraction and purification techniques.

Extraction Techniques from Plant Biomass

The initial step in isolating hernangerine involves the extraction from plant biomass, typically from the roots or stems where it is most concentrated. A common method is the use of a Soxhlet extractor with solvents of increasing polarity, such as hexane, dichloromethane, and methanol mdpi.com.

For alkaloids specifically, a typical extraction procedure involves treating the powdered plant material with a solvent system designed to separate alkaloids from other phytochemicals. One method involves moistening the powdered sample with a dilute ammonium hydroxide solution and then extracting it with an organic solvent like ethyl acetate over a 24-hour period at room temperature. The organic phase is then separated from the acidified filtrate and subsequently basified. This is followed by extraction with chloroform. The resulting extract is condensed by evaporation and can then be subjected to chromatographic techniques for further purification nih.gov. The final separation and purification of the target compound often rely on chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) nih.gov.

Chromatographic Purification Strategies

The isolation of pure hernangerine from its natural plant sources, primarily species within the Hernandia genus, is a multi-step process that relies on various chromatographic techniques. These methods separate hernangerine from a complex mixture of other alkaloids, lignans, and secondary metabolites based on differential physicochemical properties such as polarity, size, and affinity for specific solid and liquid phases. The process typically begins with a crude plant extract which is then subjected to a series of purification steps, often beginning with lower resolution techniques like column chromatography and culminating in high-resolution methods like HPLC to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of hernangerine. It offers high resolution and sensitivity, making it ideal for separating structurally similar aporphine (B1220529) alkaloids that may remain in fractions obtained from preliminary column chromatography.

Research Findings: In the context of isolating alkaloids, HPLC is typically used in the final stages to yield a highly pure compound. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the principle that more polar compounds will elute from the column faster, while less polar compounds will be retained longer due to hydrophobic interactions with the stationary phase.

Below is a table representing typical parameters for the analytical or semi-preparative HPLC purification of aporphine alkaloids like hernangerine.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Nonpolar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Polar solvent system. Formic acid improves peak shape for alkaloids. |

| Elution Mode | Gradient | Allows for separation of compounds with varying polarities in a single run. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separations. |

| Detection | UV at 254 nm and 280 nm | Aromatic nature of hernangerine allows for strong UV absorbance. |

| Temperature | 25 °C | Ensures reproducible retention times. |

Column chromatography (CC) is the foundational purification technique used for the initial fractionation of the crude plant extract containing hernangerine. orgchemboulder.com It is a form of adsorption chromatography where the components of a mixture are separated based on their differential adsorption to a solid stationary phase while being moved through the column by a liquid mobile phase. orgchemboulder.comcolumn-chromatography.com

Research Findings: For the isolation of alkaloids, the most common stationary phase is silica gel, a polar adsorbent. column-chromatography.com The crude extract is typically loaded onto the top of a pre-packed silica gel column. The separation is then achieved by passing a series of solvents (the mobile phase or eluent) through the column. youtube.com A stepwise or gradient elution is commonly used, starting with a nonpolar solvent, such as hexane, and gradually increasing the polarity by adding solvents like ethyl acetate and finally methanol. researchgate.net

Nonpolar compounds in the extract have a weak affinity for the polar silica gel and are eluted first with nonpolar solvents.

Moderately polar compounds are eluted next as the solvent polarity is increased.

Highly polar compounds , including alkaloids like hernangerine, are strongly adsorbed to the silica and require more polar solvent mixtures (e.g., chloroform/methanol or ethyl acetate/methanol) for their elution.

Flash chromatography is a modern, faster variation of traditional gravity-fed column chromatography. orgchemboulder.com It operates under positive pressure (using compressed air or a pump), which forces the mobile phase through the column more quickly, significantly reducing separation time while often improving resolution. nih.gov This technique is widely used for the rapid, preparative-scale purification of natural products. nih.gov

The fractions collected from the column are analyzed, typically by Thin-Layer Chromatography (TLC), and those containing similar compound profiles are combined for further purification steps.

| Elution Step | Solvent System (Mobile Phase) | Typical Compounds Eluted |

|---|---|---|

| 1 | 100% Hexane | Very nonpolar compounds (e.g., waxes, fats) |

| 2 | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) | Less polar compounds (e.g., some terpenoids, less polar lignans) |

| 3 | 100% Ethyl Acetate | Compounds of intermediate polarity |

| 4 | Ethyl Acetate:Methanol (e.g., 95:5 to 8:2) | Polar compounds, including many alkaloids like hernangerine |

| 5 | Chloroform:Methanol (e.g., 9:1) | Highly polar compounds and remaining alkaloids |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique that is fundamental to the process of isolating hernangerine. It is used at multiple stages of the purification workflow. TLC operates on the same principle as column chromatography, involving a stationary phase (typically silica gel coated on a plate) and a mobile phase that moves up the plate via capillary action. biotage.com

Research Findings: In the phytochemical investigation of hernangerine, TLC has several key applications:

Analysis of Crude Extract: A quick TLC of the initial plant extract can reveal the complexity of the mixture and give a preliminary indication of the presence of alkaloids.

Solvent System Optimization: TLC is crucial for developing an effective mobile phase for column chromatography. biotage.com Different solvent systems are tested to find one that provides good separation between the target compound (hernangerine) and impurities. An ideal solvent system will result in a retention factor (Rf) value for the target compound of approximately 0.25-0.35, ensuring it moves off the column effectively without eluting too quickly. biotage.com

Monitoring Column Fractions: As fractions are collected from column chromatography, each one is spotted on a TLC plate and developed. Fractions showing a spot corresponding to the Rf value of hernangerine are pooled together for the next stage of purification. researchgate.net

Purity Assessment: TLC can provide a quick check on the purity of the isolated sample. A pure compound should ideally appear as a single spot on the TLC plate.

For visualizing alkaloid spots like hernangerine, which are often colorless, several methods are used. The developed TLC plate is first viewed under UV light (at 254 nm and 366 nm), where UV-active compounds appear as dark or fluorescent spots. Subsequently, the plate can be sprayed with a chromogenic reagent specific for alkaloids, such as Dragendorff's reagent, which typically produces orange or reddish-brown spots.

| Solvent System | Typical Ratio (v/v) | Application Notes |

|---|---|---|

| Chloroform:Methanol | 9:1 | A common system for separating alkaloids of medium polarity. |

| Ethyl Acetate:Methanol | 85:15 | Good for separating a range of polar compounds. |

| Toluene:Ethyl Acetate:Formic Acid | 75:18:7 | Used for separating various plant constituents, with formic acid improving resolution of basic compounds. researchgate.net |

| Chloroform:Methanol:Ammonia | 85:14:1 | The addition of a base like ammonia can reduce tailing of alkaloid spots on the silica plate. |

Dereplication Approaches in Natural Product Isolation

Dereplication is a critical early-stage process in modern natural product discovery that aims to rapidly identify known compounds in a crude extract or partially purified fraction. researchgate.net This strategy prevents the time-consuming and resource-intensive effort of re-isolating and re-characterizing previously discovered substances like hernangerine. For plants in the Hernandiaceae family, which are known to produce a variety of aporphine alkaloids, dereplication is essential to focus efforts on discovering novel compounds. researchgate.net

Research Findings: The most powerful and widely used dereplication strategy involves coupling a high-resolution separation technique, such as Ultra-High Performance Liquid Chromatography (UHPLC), with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). researchgate.netscielo.br

The process for dereplicating hernangerine in an extract from Hernandia nymphaeifolia would proceed as follows:

UHPLC Separation: The crude alkaloid extract is injected into a UHPLC system, which rapidly separates the components of the mixture.

HRMS Analysis: As each component elutes from the UHPLC column, it enters the mass spectrometer. HRMS provides a highly accurate mass measurement of the protonated molecule ([M+H]+). For hernangerine (C18H17NO4), the theoretical exact mass of its protonated form is 312.1230 Da. The instrument can detect this mass with high precision (typically within 5 ppm error), providing a strong indication of the elemental formula.

MS/MS Fragmentation: The ion corresponding to hernangerine's mass is isolated and fragmented to produce a tandem mass spectrum (MS/MS). This spectrum reveals a unique fragmentation pattern that serves as a structural fingerprint for the molecule. scielo.br

Database Matching: The obtained data (retention time, accurate mass, and fragmentation pattern) are compared against in-house or public databases (e.g., Dictionary of Natural Products, SciFinder) that contain information on known natural products. A match for hernangerine's data confirms its presence in the extract, successfully dereplicating it. This approach allows for the confident identification of known alkaloids in complex mixtures, guiding the subsequent isolation work toward genuinely novel compounds. researchgate.net

| Analytical Data Point | Hernangerine | Role in Identification |

|---|---|---|

| Retention Time (tR) | Compound-specific under defined UHPLC conditions | Initial identifier when compared to an authentic standard. |

| Elemental Formula | C18H17NO4 | Determines the theoretical exact mass. |

| [M+H]+ (Accurate Mass) | Theoretical: 312.1230 | Highly specific data point used to confirm the elemental formula from HRMS. |

| Key MS/MS Fragments | Loss of CH3, H2O, and characteristic aporphine core fragments | Provides a structural fingerprint confirming the aporphine alkaloid scaffold. scielo.br |

Structural Characterization and Elucidation

Spectroscopic Techniques for Hernangerine Structure Determinationjst.go.jpnih.govresearchgate.netjst.go.jp

The precise molecular architecture of hernangerine has been pieced together through the application of several key spectroscopic methods. These techniques provide complementary information that, when combined, allows for a definitive structural assignment. The elucidation of hernangerine's structure relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. jst.go.jpresearchgate.netjst.go.jpontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural elucidation of hernangerine, providing detailed insights into the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of hernangerine exhibits characteristic signals that have been crucial for its identification. Key resonances include those for aromatic protons, a methoxy (B1213986) group, and a hydroxyl proton. vulcanchem.com For instance, aromatic proton signals are typically observed in the range of δ 6.65–6.85 ppm. vulcanchem.com A distinct singlet for the methoxy group appears around δ 3.72 ppm, and the hydroxyl proton gives a signal at approximately δ 5.12 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For hernangerine, this includes signals for aromatic carbons, which typically resonate between δ 110–150 ppm. vulcanchem.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hernangerine

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.65-6.85 | 110-150 |

| Methoxy Protons | 3.72 (s) | - |

| Hydroxyl Proton | 5.12 | - |

Data compiled from available research findings. vulcanchem.com

While specific 2D NMR data for hernangerine is not extensively detailed in the provided search results, the use of extensive 1D and 2D NMR spectroscopic analysis is generally cited as a method for characterizing the structures of related compounds isolated alongside hernangerine. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard tools used to establish connectivity between protons and carbons, which would be instrumental in confirming the complex tetracyclic framework of hernangerine.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)jst.go.jpresearchgate.netjst.go.jp

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For hernangerine, MS and HRMS have been pivotal in confirming its molecular formula as C₁₈H₁₇NO₄. vulcanchem.comresearchgate.net High-resolution mass spectrometry provides a highly accurate mass measurement, which helps to distinguish between compounds with the same nominal mass but different elemental compositions. The molecular ion peak [M+H]⁺ for hernangerine is observed at m/z 311.33, consistent with its molecular formula. vulcanchem.com The structural characterization of compounds isolated from Illigera celebica, including hernangerine, was achieved through HRESIMS analysis. tandfonline.com

Infrared (IR) Spectroscopyjst.go.jpresearchgate.netjst.go.jp

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of hernangerine would be expected to show characteristic absorption bands for its functional groups, such as O-H stretching for the hydroxyl group, C-O stretching for the methoxy and methylenedioxy groups, and C=C stretching for the aromatic rings. The use of IR spectroscopy, in conjunction with other spectroscopic methods, was confirmed in the initial structural determination of hernangerine. jst.go.jpontosight.ai

Ultraviolet-Visible (UV-Vis) Spectroscopyjst.go.jp

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic rings in hernangerine. unchainedlabs.commsu.edudenovix.com The UV spectrum of hernangerine is a key piece of data used in its characterization. jst.go.jp The absorption maxima (λmax) in the UV spectrum are indicative of the chromophores present in the molecule and are a characteristic feature for identification purposes. reddit.com

Table 2: Summary of Spectroscopic Data for Hernangerine

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹H NMR | Aromatic protons (δ 6.65–6.85), Methoxy singlet (δ 3.72), Hydroxyl proton (δ 5.12) vulcanchem.com |

| ¹³C NMR | Aromatic carbons (δ 110–150) vulcanchem.com |

| MS/HRMS | Molecular Formula: C₁₈H₁₇NO₄ vulcanchem.comresearchgate.net, Molecular Ion Peak [M+H]⁺: m/z 311.33 vulcanchem.com |

| IR | Confirms presence of hydroxyl, methoxy, and aromatic functional groups jst.go.jpontosight.ai |

| UV-Vis | Characteristic absorption maxima used for identification jst.go.jp |

Biosynthetic Pathways of Hernangerine

Enzymatic Transformations and Precursor Incorporation Studies

The biosynthesis of aporphine (B1220529) alkaloids, including hernangerine, is built upon the central precursor (S)-reticuline. wikipedia.orgnih.gov While direct feeding studies specifically tracing the pathway to hernangerine are not extensively documented, the general route has been established through research on related aporphine alkaloids. (S)-Reticuline itself is derived from L-tyrosine through a series of well-characterized enzymatic steps. nih.gov

The pivotal transformation in aporphine alkaloid formation is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline, which creates the characteristic aporphine core. acs.org This reaction is catalyzed by specific cytochrome P450 enzymes. For instance, corytuberine (B190840) synthase (CYP80G2) converts (S)-reticuline into the aporphine alkaloid (S)-corytuberine. acs.orgnih.govacs.org This type of enzymatic cyclization is a hallmark of aporphine biosynthesis.

Hernangerine is distinguished from many other aporphines by its N-hydroxy group, in contrast to the more common N-methyl substitution. vulcanchem.com The specific enzyme responsible for this N-hydroxylation step in hernangerine biosynthesis has not yet been characterized. However, it is a critical transformation that defines the final structure of the molecule. Studies on related compounds like N-methylhernangerine suggest that the N-substituent is a key variable in the late stages of the biosynthetic pathway. nih.gov The co-occurrence of hernangerine with (+)-reticuline in plants like Hernandia nymphaeifolia strongly supports reticuline's role as a key intermediate in its formation. vulcanchem.comresearchgate.net

| Precursor | Intermediate/Product | Enzyme Type/Reaction | Significance | Citation |

|---|---|---|---|---|

| L-Tyrosine | (S)-Norcoclaurine | Multi-enzyme pathway including Norcoclaurine Synthase (NCS) | Entry point into the Benzylisoquinoline Alkaloid (BIA) pathway. | acs.orgfrontiersin.org |

| (S)-Norcoclaurine | (S)-Reticuline | Series of methylations and hydroxylations (OMTs, NMT, P450s) | Central branch-point intermediate for most BIAs. | acs.orgnih.gov |

| (S)-Reticuline | (S)-Corytuberine (Aporphine Core) | Intramolecular C-C phenol coupling by CYP80G2 (Corytuberine Synthase) | Formation of the foundational tetracyclic aporphine skeleton. | acs.orgacs.org |

| Aporphine Precursor | Hernangerine | N-hydroxylation | A key, yet uncharacterized, step that forms the distinctive N-hydroxy moiety of hernangerine. | vulcanchem.com |

Relationship to General Isoquinoline (B145761) and Aporphine Alkaloid Biosynthesis

The biosynthetic route to hernangerine is a specific branch of the extensive network of isoquinoline alkaloid metabolism. numberanalytics.com This superclass of alkaloids, numbering over 2,500 distinct structures, almost universally originates from the amino acid L-tyrosine. nih.govwikipedia.org

The general pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgcreative-proteomics.com The first committed step is the stereospecific Pictet-Spengler condensation of these two molecules, a reaction catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine. acs.orgmaxapress.com

Following this initial condensation, a series of modification reactions occur to produce the pivotal intermediate, (S)-reticuline. These steps include:

O-methylation: Catalyzed by norcoclaurine 6-O-methyltransferase (6OMT).

N-methylation: Catalyzed by coclaurine (B195748) N-methyltransferase (CNMT).

Hydroxylation: Catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine-3'-hydroxylase (NMCH or CYP80B1).

A second O-methylation: Catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). acs.orgfrontiersin.org

(S)-Reticuline stands as a critical branching point from which numerous isoquinoline alkaloid sub-classes diverge, including morphinans, protoberberines, and aporphines. wikipedia.orgnih.gov For the aporphine branch, the defining reaction is an intramolecular oxidative coupling of the phenolic rings of (S)-reticuline, catalyzed by cytochrome P450 enzymes of the CYP80 family, to form the rigid tetracyclic aporphine core. acs.orgwikipedia.org Hernangerine's biosynthesis follows this established route up to the formation of an aporphine scaffold, after which specific tailoring enzymes mediate the final structural modifications.

| Enzyme Abbreviation | Enzyme Name | Reaction Catalyzed | Citation |

|---|---|---|---|

| NCS | Norcoclaurine Synthase | Condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. | frontiersin.orgnumberanalytics.com |

| 6OMT | Norcoclaurine 6-O-methyltransferase | O-methylation of (S)-norcoclaurine to form (S)-coclaurine. | frontiersin.org |

| CNMT | Coclaurine N-methyltransferase | N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. | acs.orgfrontiersin.org |

| NMCH / CYP80B1 | (S)-N-methylcoclaurine 3'-hydroxylase | Hydroxylation of (S)-N-methylcoclaurine. | acs.orgfrontiersin.org |

| 4'OMT | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | O-methylation to yield the final branch-point intermediate, (S)-reticuline. | acs.orgfrontiersin.org |

Comparative Biosynthesis of Hernangerine with Structurally Related Aporphine Alkaloids

The structural diversity among aporphine alkaloids arises from different "tailoring" reactions that modify a common aporphine precursor, which is typically derived from (S)-reticuline. A comparison between the biosynthesis of hernangerine and its structural relatives highlights these divergent late-stage pathways.

N-Substitution: A primary point of divergence is the substitution on the nitrogen atom. Hernangerine possesses an N-hydroxy group. vulcanchem.com In contrast, many aporphines, such as magnoflorine (B1675912), are quaternary N-methyl alkaloids. The biosynthesis of magnoflorine involves the N-methylation of corytuberine. acs.org Another related compound, N-methylhernangerine, features an N-methyl group instead of N-hydroxy, indicating that the final step could be a choice between two different enzymatic systems: an N-hydroxylase versus an N-methyltransferase acting on a common precursor. nih.gov

Methylenedioxy Bridge Formation: Hernangerine contains a methylenedioxy bridge on the "A" ring of its isoquinoline structure. acs.org The formation of this bridge is a key modification. In the biosynthesis of other isoquinoline alkaloids like berberine, this cyclization is catalyzed by cytochrome P450 enzymes belonging to the CYP719 family. maxapress.comnih.gov While the specific enzyme for hernangerine is unknown, it likely involves a similar CYP-mediated reaction that converts two adjacent hydroxyl or a hydroxyl and a methoxy (B1213986) group into the bridge.

Oxidation State: Some related alkaloids, such as hernandonine, are oxoaporphines, meaning they have a ketone group in the "D" ring. researchgate.net This represents an additional oxidation step compared to the biosynthesis of hernangerine.

These comparative differences underscore the role of specific, late-stage tailoring enzymes in generating the vast chemical diversity observed within the aporphine alkaloid family.

| Alkaloid | Key Structural Feature | Probable Final Biosynthetic Step(s) | Enzyme Family Implicated | Citation |

|---|---|---|---|---|

| Hernangerine | N-hydroxy, Methylenedioxy bridge | N-hydroxylation, Methylenedioxy bridge formation | P450 monooxygenase or FMO (for N-OH), CYP719 (for bridge) | vulcanchem.comacs.orgnih.gov |

| N-Methylhernangerine | N-methyl, Methylenedioxy bridge | N-methylation, Methylenedioxy bridge formation | N-methyltransferase (NMT), CYP719 | nih.govnih.gov |

| Magnoflorine | N-methyl (quaternary), No bridge | N-methylation of corytuberine | N-methyltransferase (NMT) | acs.org |

| Hernandonine | Oxo-aporphine, Methylenedioxy bridge | Oxidation of aporphine ring, Methylenedioxy bridge formation | Oxidoreductase, CYP719 | researchgate.netnih.gov |

Hypothetical Genetic and Enzymatic Studies of Biosynthetic Steps

While the general framework for hernangerine biosynthesis can be inferred, the specific genes and enzymes responsible for its unique structural features remain uncharacterized. Future research could focus on identifying these components through a combination of genomic, transcriptomic, and biochemical approaches. nih.gov

Hypothetical Genes and Enzymes: Based on known BIA pathways, a set of candidate genes can be proposed for the hernangerine pathway in plants like Hernandia nymphaeifolia. frontiersin.orgfrontiersin.org

Core Pathway Genes: The genes encoding the enzymes for the common pathway to (S)-reticuline (NCS, 6OMT, CNMT, CYP80B1, 4'OMT) are expected to be present. frontiersin.org

Aporphine Synthase: A gene homologous to CYP80G2 (corytuberine synthase) is hypothesized to catalyze the formation of the aporphine core. acs.org

Methylenedioxy Bridge Formation: A cytochrome P450 from the CYP719 family is the most likely candidate for forming the methylenedioxy bridge. maxapress.comnih.gov Identifying specific CYP719 orthologs in Hernandia species would be a primary goal.

N-Hydroxylation: The enzyme responsible for the N-hydroxy group is unknown. This could be a novel cytochrome P450 or perhaps a flavin-containing monooxygenase (FMO), another class of enzymes known to perform N-oxygenation reactions.

Proposed Research Strategies:

Transcriptome Analysis: High-throughput sequencing of the transcriptome from the bark or roots of H. nymphaeifolia (tissues known to produce hernangerine) would be a powerful tool. researchgate.net By using bioinformatics, researchers can identify candidate genes by searching for homologs of known alkaloid biosynthesis genes (e.g., CYP80, CYP719, NMTs). Co-expression analysis, which identifies genes that are turned on and off at the same time as known pathway genes, can help narrow down the list of candidates. frontiersin.orgnih.gov

Heterologous Expression: Candidate genes identified via transcriptomics can be synthesized and expressed in a host organism like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. nih.gov By providing the appropriate precursor (e.g., a hypothetical aporphine intermediate), the function of the enzyme can be confirmed by detecting the formation of the expected product (e.g., hernangerine) via LC-MS. This approach has been successfully used to elucidate the biosynthesis of other aporphine alkaloids. frontiersin.orgnih.gov

Site-Directed Mutagenesis: Once an enzyme is functionally characterized, site-directed mutagenesis can be employed to probe its mechanism. By changing specific amino acid residues in the enzyme's active site, researchers can identify those crucial for substrate binding and catalysis, as has been demonstrated for other CYP80 enzymes. nih.gov

These hypothetical studies would provide definitive insights into the molecular machinery behind hernangerine biosynthesis and could enable its production through synthetic biology platforms.

| Biosynthetic Step | Hypothesized Enzyme Class | Candidate Gene Family | Proposed Experimental Approach | Citation |

|---|---|---|---|---|

| Aporphine Ring Formation | Cytochrome P450 | CYP80 | Identify H. nymphaeifolia homologs of known aporphine synthases (e.g., CYP80G2). | acs.orgnih.gov |

| Methylenedioxy Bridge Formation | Cytochrome P450 | CYP719 | Transcriptome mining for CYP719s; heterologous expression with a dihydroxy-aporphine precursor. | maxapress.comnih.gov |

| N-Hydroxylation | Cytochrome P450 or Flavin-containing Monooxygenase (FMO) | CYP or FMO families | Co-expression analysis with other pathway genes; heterologous expression with an N-de-substituted precursor. | vulcanchem.com |

Chemical Synthesis and Analog Development

Strategies for the Total Synthesis of Hernangerine

The total synthesis of aporphine (B1220529) alkaloids like hernangerine presents a considerable challenge to organic chemists, requiring the development of sophisticated and efficient synthetic strategies. These strategies often involve the construction of the core tetracyclic aporphine skeleton and the precise installation of various functional groups at specific positions. Key approaches in the field of natural product synthesis that are relevant to hernangerine include desymmetrization strategies, which create complex molecules from simpler, symmetrical precursors, and the use of enamide cyclizations to form nitrogen-containing heterocyclic rings. rsc.orgnih.gov The ultimate goal of any total synthesis is not only to construct the target molecule but also to do so with high efficiency, stereoselectivity, and strategic elegance. ysu.amorganic-chemistry.org

While specific details on the total synthesis of hernangerine itself are not extensively documented in the provided results, the general principles of alkaloid synthesis provide a framework for how it might be achieved. msu.edu A retrosynthetic analysis would likely involve disconnecting the aporphine core to reveal simpler benzylisoquinoline precursors. The formation of the characteristic biphenyl (B1667301) linkage is a critical step, often accomplished through intramolecular oxidative coupling or other modern cross-coupling reactions. The synthesis would also need to carefully control the stereochemistry at the C6a position.

Semi-Synthetic Approaches from Related Natural Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modification, offers a more direct route to hernangerine and its derivatives. wikipedia.orgscripps.edu This approach is particularly advantageous when the precursor molecule is structurally complex but readily available from natural sources. nih.gov

For instance, hernangerine could potentially be synthesized from related aporphine alkaloids that are more abundant in nature. This would involve chemical modifications such as the introduction or alteration of functional groups on the aromatic rings or the nitrogen atom. The development of molecular breeding techniques in fungi has also shown promise for producing specific precursor molecules suitable for semi-synthesis, which could be a future strategy for obtaining starting materials for hernangerine synthesis. nih.gov

Design and Laboratory Synthesis of Hernangerine Derivatives and Analogs

The design and synthesis of derivatives and analogs of hernangerine are driven by the desire to explore structure-activity relationships and to develop new compounds with potentially enhanced or novel biological activities. labmanager.comrjraap.comnih.govnih.gov This process often involves targeted chemical modifications of the hernangerine scaffold. mdpi.comcnr.itresearchgate.netrsc.org

N-Methylhernangerine is a naturally occurring derivative of hernangerine, also isolated from Hernandia species. researchgate.netjst.go.jp Its synthesis can be achieved through the N-methylation of hernangerine. From a synthetic standpoint, it has also been synthesized from N-methylhernovine through chromium trioxide-pyridine oxidation. chemistry-chemists.com The presence of N-methylhernangerine in various plant sources has been confirmed through spectroscopic analysis. naturalproducts.net

Oxohernangerine is an oxoaporphine alkaloid that has been isolated from the stem bark of Hernandia nymphaeifolia and the roots of Lindera chunii. nih.govacs.orgsci-hub.se It is characterized by a carbonyl group at the C-7 position of the aporphine core. ebi.ac.uk The structure of oxohernangerine has been elucidated through spectroscopic methods, including UV, IR, and NMR spectroscopy, as well as mass spectrometry. nih.gov It has been shown to exhibit inhibitory activity against type I HIV integrase. sci-hub.se

In addition to N-methylation and oxidation, other chemical modifications of the hernangerine structure could be envisioned to create a diverse range of analogs. These could include alterations to the substituent groups on the aromatic rings, such as demethylation, acylation, or the introduction of new functional groups. The development of efficient synthetic methods is key to accessing these novel compounds and evaluating their potential as therapeutic agents. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities in Vitro Studies

Modulation of Cellular and Molecular Pathways

The vasorelaxant properties of alkaloids from the genus Hernandia, including hernangerine, have been investigated using in vitro models of vascular smooth muscle contraction. nih.govcapes.gov.brthieme-connect.com A primary mechanism implicated in the relaxation of vascular tissue is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular Ca²⁺ into smooth muscle cells, a key event that triggers the contractile machinery. taylorandfrancis.com

In vitro assays typically utilize thoracic aorta rings from rats, which are pre-contracted with agents that induce smooth muscle constriction. One such agent is a high concentration of potassium chloride (e.g., 80 mM KCl). A high K⁺ solution causes membrane depolarization, which specifically opens voltage-gated L-type Ca²⁺ channels, leading to Ca²⁺ influx and contraction. neliti.com The ability of a compound to inhibit this high K⁺-induced contraction is considered strong evidence for L-type calcium channel blockade. nih.govmdpi.com

Studies on alkaloids isolated from Hernandia nymphaeifolia have demonstrated their capacity to inhibit contractions induced by both high K⁺ and norepinephrine (B1679862). nih.govcapes.gov.br While specific data for hernangerine is limited in the reviewed literature, research on the closely related aporphine (B1220529) alkaloid, hernandaline (B157874), also isolated from H. nymphaeifolia, provides insight. Hernandaline was found to significantly inhibit aortic contractions induced by norepinephrine and, to a lesser extent, those induced by high K⁺, suggesting a mechanism that involves, at least in part, the blockade of calcium influx through L-type channels. mdpi.comproquest.com

Table 1: In Vitro Vasorelaxant Effects of Hernandaline This table summarizes the inhibitory effects of hernandaline on rat aortic contractions induced by different agonists, providing insight into potential mechanisms shared by related alkaloids like hernangerine.

| Agonist | Concentration | Hernandaline Concentration | % Inhibition | Implied Mechanism | Source |

| Norepinephrine | 3 µM | 100 µM | ~100% | α-Adrenergic Receptor Antagonism / Ca²⁺ Channel Blockade | mdpi.comproquest.com |

| High K⁺ | 80 mM | 100 µM | 27% | L-type Ca²⁺ Channel Blockade | mdpi.comproquest.com |

Human neutrophils are key components of the innate immune system that, upon activation, produce reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻), through a process known as the respiratory burst. asc-abstracts.org While essential for host defense, excessive superoxide production can contribute to tissue damage in inflammatory conditions. The enzyme responsible for this is NADPH oxidase. nih.gov

In vitro assays to measure superoxide production often use isolated human neutrophils stimulated with agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial peptide mimic. nih.govsemanticscholar.org The amount of superoxide released is commonly quantified by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c. e-century.us

Although direct studies specifically investigating the effect of hernangerine on superoxide production in human neutrophils are not extensively detailed in the available literature, alkaloids as a class are known for their antioxidant properties. nih.gov Several compounds have been shown to inhibit fMLP-induced superoxide generation in neutrophils, often through mechanisms involving cAMP/PKA signaling or direct effects on the NADPH oxidase complex. nih.gov Given that eight compounds from Hernandia nymphaeifolia have demonstrated effective antioxidant activities in scavenging free radicals, it is plausible that its constituent alkaloids, including hernangerine, may interfere with the respiratory burst in neutrophils, but this specific mechanism requires direct experimental verification. nih.govcapes.gov.br

Aporphine alkaloids, the chemical class to which hernangerine belongs, are known to interact with various targets within the central nervous system (CNS). mdpi.comproquest.com A prominent example is apomorphine, a well-known aporphine derivative that acts as a potent agonist for dopamine (B1211576) D₁ and D₂ receptors and is used in the treatment of Parkinson's disease. mdpi.comproquest.com This establishes a precedent for alkaloids with this core structure to cross the blood-brain barrier and engage with CNS receptors. domainex.co.uk

In vitro models are essential for the initial stages of CNS drug discovery, allowing for the screening of compounds against specific neural targets like receptors, transporters, and enzymes in a controlled environment. criver.comnih.gov These assays can include radioligand binding studies using cell lines expressing specific human receptors or homogenates from brain tissue to determine a compound's affinity and selectivity. nih.govfrontiersin.org

While some constituents from Hernandia species have been associated with CNS stimulant effects, specific in vitro studies detailing the binding profile or functional activity of hernangerine at specific CNS targets are not widely available in the reviewed scientific literature. Therefore, while its aporphine structure suggests potential interactions with neurotransmitter systems, particularly dopaminergic pathways, these effects remain investigational and require elucidation through targeted in vitro assays.

Beyond specific receptor or channel interactions, the biological activities of natural compounds are often mediated by their influence on intracellular signaling cascades that govern fundamental cellular processes like proliferation, inflammation, and survival. frontiersin.orglongdom.orgresearchgate.net Key pathways frequently modulated by bioactive alkaloids include:

Mitogen-Activated Protein Kinase (MAPK) Pathway : This cascade, involving kinases like ERK, JNK, and p38, is central to transducing extracellular signals into cellular responses. Dysregulation of MAPK signaling is implicated in inflammation and cancer. frontiersin.orgfrontiersin.org

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : This pathway is critical for regulating cell growth, survival, and metabolism. Its activation is a key pro-survival signal in many cell types. longdom.orgfrontiersin.org

Nuclear Factor-kappa B (NF-κB) Pathway : NF-κB is a master transcriptional regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. frontiersin.org

Aporphine alkaloids have been shown to modulate these pathways. frontiersin.orgmdpi.com For instance, some alkaloids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK pathways in inflammatory cells. nih.gov The vasorelaxant and anti-inflammatory effects reported for constituents of Hernandia nymphaeifolia likely arise from the modulation of one or more of these integral signaling networks.

Cellular and Biochemical Assays

Key mechanisms of anti-inflammatory action that can be assessed in this model include:

Inhibition of Nitric Oxide (NO) Production : During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, a potent inflammatory mediator. Many anti-inflammatory compounds are screened for their ability to inhibit LPS-induced NO production. nih.govnih.gov

Reduction of Pro-inflammatory Cytokines : Activated macrophages release cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which orchestrate and amplify the inflammatory response. The inhibitory effect of a compound on the secretion of these cytokines is a key indicator of its anti-inflammatory potential. mdpi.com

Inhibition of Cyclooxygenase (COX) Enzymes : The COX-2 enzyme is induced during inflammation and is responsible for producing prostaglandins, which are key drivers of pain and swelling. Some aporphine alkaloids have been shown to be effective inhibitors of COX isozymes. nih.govresearchgate.net

Studies on various aporphine and related alkaloids have consistently demonstrated potent anti-inflammatory activity in these assays, significantly reducing the production of NO, TNF-α, and IL-6. frontiersin.orgnih.gov This inhibition is often linked to the suppression of the NF-κB and MAPK signaling pathways. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Aporphine and Related Alkaloids in LPS-Stimulated RAW 264.7 Macrophages This table presents the inhibitory concentration (IC₅₀) values for various alkaloids on nitric oxide (NO) production, illustrating the anti-inflammatory potential of this chemical class.

| Compound | Alkaloid Class | NO Inhibition IC₅₀ (µM) | Source |

| Menisoxoisoaporphine D | Oxoisoaporphine | 1.95 | nih.gov |

| Liriodenine | Oxoaporphine | 3.51 | nih.gov |

| Lysicamine | Oxoaporphine | 9.08 | nih.gov |

| O-methylmoschatoline | Oxoaporphine | 11.23 | nih.gov |

| Isocorydine | Aporphine | > 50 | nih.gov |

| N-methyllaurotetanine | Aporphine | > 50 | nih.gov |

Anti-platelet Aggregation Activity (In Vitro)

Hernangerine has demonstrated moderate anti-platelet aggregation activity in laboratory settings. nih.govresearchgate.net In studies involving platelet-rich plasma, hernangerine was shown to inhibit platelet aggregation induced by various agonists. nih.govbiomedpharmajournal.org This inhibitory effect suggests that hernangerine may interfere with the signaling pathways that lead to platelet activation and aggregation. jucvm.com The interactions between compounds like hernangerine and platelets are complex and can involve various mechanisms, including the modification of platelet surface receptor responsiveness. jucvm.com

| Compound | Activity | Reference |

| Hernangerine | Moderate anti-platelet aggregation | nih.gov |

| Ovigerine | Moderate anti-platelet aggregation | nih.govresearchgate.net |

| N-methylhernangerine | Moderate anti-platelet aggregation | nih.govresearchgate.net |

| (+)-Malekulatine | Moderate anti-platelet aggregation | nih.govresearchgate.net |

| Isovanillin | Moderate anti-platelet aggregation | nih.gov |

Antioxidant Mechanisms at the Cellular and Biochemical Level (In Vitro)

The antioxidant properties of chemical compounds are crucial in mitigating cellular damage caused by reactive oxygen species (ROS). mdpi.comnih.gov Antioxidants can act through various mechanisms, including scavenging free radicals and chelating metal ions. frontiersin.orgmdpi.com In vitro studies are fundamental in determining the potential of a compound to counteract oxidative stress. nih.govfrontiersin.org

At the cellular level, antioxidants help maintain a balance between ROS production and the cell's defense systems. mdpi.com This defense network includes both enzymatic and non-enzymatic antioxidants that work together to protect biomolecules like proteins, lipids, and DNA from oxidative damage. nih.govmdpi.com The efficacy of an antioxidant is often evaluated by its ability to reduce the levels of ROS and their harmful byproducts. mdpi.com

Biochemically, the primary mechanisms of antioxidant action involve the donation of an electron to a free radical, thereby neutralizing it in a "chain-breaking" process. frontiersin.orgmdpi.com Another key mechanism is the removal of species that initiate oxidation, often by quenching catalytic metals. frontiersin.org The chemical structure of a compound, particularly the presence and position of hydroxyl groups on an aromatic ring, significantly influences its antioxidant capacity. mdpi.com

Investigational Cytotoxic Activities in Specific Cancer Cell Lines (In Vitro Models)

The cytotoxic potential of hernangerine has been explored in various cancer cell lines to assess its anti-cancer properties. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). nih.govjapsonline.com

Studies have shown that hernangerine exhibits selective cytotoxicity against certain cancer cell lines. brieflands.com For instance, research on extracts containing aporphine alkaloids, including hernangerine, has demonstrated inhibitory effects on the growth of various cancer cells. brieflands.com The mechanism of this cytotoxicity can involve the induction of apoptosis, characterized by morphological changes such as chromatin condensation and nuclear fragmentation. nih.gov

The following table summarizes the cytotoxic activity of extracts from plants known to contain hernangerine against various human cancer cell lines. It is important to note that these results are for extracts and not for the isolated compound hernangerine itself.

| Cell Line | Cancer Type | Cytotoxic Effect | Reference |

| HepG2 | Hepatocellular Carcinoma | Growth inhibition | brieflands.com |

| SW-742 | Colon Adenocarcinoma | Significant cytotoxicity | brieflands.com |

| MKN45 | Gastric Adenocarcinoma | Moderate cytotoxicity | brieflands.com |

| HCT116 | Colorectal Carcinoma | Mild cytotoxicity | brieflands.com |

| Hep2 | Laryngeal Carcinoma | Mild cytotoxicity | brieflands.com |

Analysis of Alpha-Glucosidase Inhibition Activity (In Vitro)

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. mdpi.comcabidigitallibrary.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. mdpi.comnih.gov This makes alpha-glucosidase inhibitors a therapeutic target for managing type 2 diabetes. nih.gov

In vitro assays for alpha-glucosidase inhibition typically use p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate and measure the release of p-nitrophenol spectrophotometrically. mdpi.comcabidigitallibrary.org The inhibitory activity of a compound is often expressed as its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. researchgate.net

While direct studies on hernangerine's alpha-glucosidase inhibitory activity are limited, research on plant extracts containing various phytochemicals has shown significant inhibition of this enzyme. nih.govresearchgate.netrsc.org These studies suggest that compounds with complex structures, like alkaloids, may contribute to this inhibitory effect. The search for novel and more effective alpha-glucosidase inhibitors from natural sources is an active area of research. nih.gov

Computational Approaches in Mechanistic Studies

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for investigating the mechanisms of action of bioactive compounds at the molecular level. mdpi.comdost.gov.ph These in silico techniques provide insights into ligand-protein interactions that are often difficult to obtain through experimental methods alone. mdpi.com

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dost.gov.phnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a ligand to its protein target. mdpi.commdpi.com The process involves generating various conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. nih.gov

In the context of hernangerine, molecular docking could be employed to predict its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors. mdpi.com For example, docking studies could elucidate how hernangerine binds to the active site of alpha-glucosidase or to proteins involved in platelet aggregation signaling pathways. rsc.org The results of these simulations can provide a structural basis for the observed biological activities and guide the design of more potent analogs. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. galaxyproject.orgbonvinlab.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of biomolecular systems. mdpi.commdpi.com

MD simulations can be used to refine the results of molecular docking studies by providing a more dynamic picture of the ligand-protein complex. nih.govlivecomsjournal.org For instance, after docking hernangerine into a target protein, an MD simulation can be performed to assess the stability of the predicted binding pose and to observe any conformational changes in the protein or the ligand upon binding. dost.gov.phmdpi.com These simulations can reveal the key interactions that stabilize the complex and provide insights into the allosteric mechanisms that may be involved in the compound's biological activity. nih.gov The use of advanced force fields and simulation protocols is crucial for obtaining accurate and reliable results. mdpi.comgalaxyproject.org

Structure Activity Relationship Sar Studies of Hernangerine and Its Analogs

Correlation Between Hernangerine's Structural Features and Observed Biological Effects

Hernangerine is an aporphine (B1220529) alkaloid with a distinctive tetracyclic ring structure. ontosight.aivulcanchem.com Its biological activities are intrinsically linked to this complex framework and the nature of its substituent groups. Key structural features of hernangerine that have been correlated with its biological effects include:

The Aporphine Core: The fundamental tetracyclic aporphine skeleton is a common feature among a class of alkaloids known for a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and vasorelaxing effects. researchgate.netnih.gov The rigid structure of this core is crucial for its interaction with biological targets.

The 1,2-Methylenedioxy Group: The presence of a 1,2-methylenedioxy group in hernangerine is associated with enhanced cytotoxic activities. This structural element is believed to contribute to better stability in the interaction with DNA, potentially through intercalation and inhibition of enzymes like topoisomerase I, which can explain its cytotoxic properties. acs.org

The N-Hydroxy Group: A distinguishing feature of hernangerine is its N-hydroxy substitution, which sets it apart from many other aporphine alkaloids that typically possess N-methyl groups. vulcanchem.com This N-hydroxy group increases the polarity of the molecule, which may enhance its solubility and bioavailability. Comparative studies have indicated that the presence of the N-hydroxy group in hernangerine is correlated with stronger cytotoxicity when compared to its N-methyl analogs, such as hernovine. vulcanchem.com

Stereochemistry: Hernangerine possesses a defined stereochemistry at a specific stereocenter, which is crucial for its specific interactions with chiral biological macromolecules like receptors and enzymes. vulcanchem.comfiveable.me The spatial arrangement of atoms in the molecule can significantly influence its biological activity.

The following table summarizes some of the observed biological activities of hernangerine and the structural features believed to be responsible:

| Biological Activity | Key Structural Feature(s) | Reference(s) |

| Cytotoxicity | 1,2-Methylenedioxy group, N-hydroxy group | vulcanchem.comacs.org |

| Anti-inflammatory | Aporphine core | researchgate.net |

| Vasorelaxing Effects | Aporphine core | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgwikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the need for extensive experimental work. fiveable.mejocpr.com

A general QSAR model can be represented by the equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of hernangerine and its analogs, QSAR studies would involve:

Data Set Compilation: Gathering a series of hernangerine analogs with experimentally determined biological activities (e.g., cytotoxicity, anti-inflammatory activity).

Descriptor Calculation: Calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., Hammett constants), steric effects (e.g., Taft's steric parameters), and hydrophobicity (e.g., logP). slideshare.net

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.comnih.gov

Model Validation: Assessing the statistical significance and predictive power of the developed QSAR model using various validation techniques. mdpi.com

While specific QSAR models for hernangerine are not extensively reported in the literature, the principles of QSAR can be applied to predict the bioactivity of its derivatives. medcraveonline.comneovarsity.org For instance, a QSAR model could be developed to predict the cytotoxic potency of a series of hernangerine analogs based on descriptors related to the substituents on the aporphine ring system. Such a model could help in the rational design of new analogs with enhanced anticancer activity. jocpr.comresearchgate.net

Computational Methods for SAR Analysis

Computational methods are powerful tools for analyzing the structure-activity relationships of bioactive molecules like hernangerine. dovepress.comuni-bonn.de These in silico techniques provide insights into the molecular interactions that govern biological activity and can guide the design of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., hernangerine) when bound to a specific target protein. nih.govscielo.sa.cr By simulating the binding process, molecular docking can help to:

Identify potential biological targets for hernangerine.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between hernangerine and its target. mdpi.com

Predict the binding affinity of different hernangerine analogs, thereby ranking them in terms of potential activity. nih.gov

For example, docking studies could be performed to investigate the binding of hernangerine to the active site of topoisomerase I to elucidate the structural basis of its cytotoxic activity.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) go beyond traditional QSAR by considering the 3D structure of the molecules. wikipedia.orgnih.gov These methods align a series of active compounds and calculate their steric and electrostatic fields. The resulting field values are then used to build a 3D QSAR model that can predict the activity of new compounds and provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity.

The following table highlights some computational methods applicable to the SAR analysis of hernangerine:

| Computational Method | Application in Hernangerine SAR Analysis | Reference(s) |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | nih.govscielo.sa.cr |

| 3D-QSAR (CoMFA/CoMSIA) | Development of predictive models based on 3D molecular fields. | wikipedia.orgnih.gov |

| In silico ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | researchgate.net |

Impact of Specific Structural Modifications on Defined Bioactivities

The modification of specific functional groups and structural features of hernangerine can have a profound impact on its biological activities. Understanding these effects is crucial for the rational design of new analogs with improved pharmacological profiles.

Modification of the N-substituent: As mentioned earlier, the N-hydroxy group in hernangerine is associated with enhanced cytotoxicity compared to the N-methyl group found in its analog, hernovine. vulcanchem.com This suggests that modifications at the nitrogen atom can significantly modulate the cytotoxic potential of aporphine alkaloids.

Oxidation of the Aporphine Ring: The oxidation of the aporphine core to form oxoaporphines can also alter biological activity. For example, oxohernangerine, a derivative of hernangerine, has shown inhibitory effects on superoxide (B77818) anion production and elastase release in human neutrophils, indicating anti-inflammatory potential. researchgate.net

Aromatization of Ring C: The degree of saturation in the aporphine ring system is also important. For instance, the aromatization of ring C in the related compound hernandaline (B157874) leads to a reduction in its anti-platelet aggregation effects. researchgate.net This highlights the importance of the three-dimensional conformation of the aporphine core for certain biological activities.

The following table provides examples of structural modifications of aporphine alkaloids and their impact on bioactivity:

| Original Compound | Modified Compound/Feature | Impact on Bioactivity | Reference(s) |

| Hernovine (N-methyl) | Hernangerine (N-hydroxy) | Increased cytotoxicity | vulcanchem.com |

| Hernangerine | Oxohernangerine | Anti-inflammatory activity | researchgate.net |

| Hernandaline | 6a,7-Dehydrohernandaline (aromatized ring C) | Reduced anti-platelet aggregation | researchgate.net |

Future Perspectives and Research Challenges

Addressing Limitations in Material Availability for Comprehensive Research

A significant bottleneck in the extensive investigation of hernangerine is the limited availability of the pure compound. chemistry-chemists.com The isolation of hernangerine from its natural sources, primarily plants of the Hernandia and Lindera genera, often yields small quantities. chemistry-chemists.commaxapress.com This scarcity of material directly impedes comprehensive preclinical and clinical studies, which require substantial amounts of the compound for rigorous evaluation. chemistry-chemists.com The reliance on sometimes scarce herbarium material for initial testing further highlights this challenge. epdf.pub Overcoming this limitation is paramount for advancing our understanding of hernangerine's biological activities and potential therapeutic applications.

Advancements in Isolation and Purification Techniques for Scalability

To counter the issue of material scarcity, the development of more efficient and scalable methods for the isolation and purification of hernangerine is crucial. Current methods, while effective at a laboratory scale, may not be readily adaptable for large-scale production. maxapress.comnih.gov Future research should focus on optimizing extraction protocols and employing advanced chromatographic techniques to improve yield and purity. Innovations in purification methodologies, such as scalable density gradient purification, could be adapted from other areas of natural product research to enhance the efficiency of hernangerine isolation. nih.gov A multi-step process involving initial extraction followed by alkali-acid extractions to enrich alkaloid fractions has shown promise for related compounds and could be a viable strategy for hernangerine. nih.gov

Integration of Omics Technologies in Natural Product Discovery

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to natural product research. nashbio.com Integrating these technologies can revolutionize the discovery and characterization of compounds like hernangerine. nashbio.comhumanspecificresearch.org Metabolomics, for instance, can aid in the rapid identification of hernangerine and other alkaloids in plant extracts, as demonstrated in studies of Ocotea diospyrifolia. nih.govacs.org This approach, combined with molecular networking, can effectively distinguish chemical variations across different plant sources and predict potential bioactivities. nih.govacs.org Furthermore, omics data can provide a holistic view of the biological impact of hernangerine, revealing its effects on various cellular pathways and networks. nih.gov

Table 1: Applications of Omics Technologies in Hernangerine Research

| Omics Technology | Potential Application in Hernangerine Research |

| Genomics | Identifying genetic markers in plants associated with high hernangerine production. happiestminds.com |

| Transcriptomics | Understanding the gene expression changes in cells or tissues upon treatment with hernangerine. humanspecificresearch.org |

| Proteomics | Identifying the protein targets and pathways modulated by hernangerine. humanspecificresearch.org |

| Metabolomics | Profiling the metabolic fingerprint of plants to identify sources of hernangerine and related alkaloids. nih.gov |

Novel Approaches for Elucidating Complex Mechanisms of Action at the Molecular Level

Understanding the precise molecular mechanisms by which hernangerine exerts its biological effects is a key challenge that requires innovative research strategies. While some studies have pointed to its potential anti-platelet aggregation and anti-inflammatory activities, the underlying molecular targets and pathways are not fully elucidated. researchgate.netresearchgate.net Future investigations should employ a combination of computational modeling and experimental validation to pinpoint these mechanisms. Techniques such as molecular docking could predict potential binding sites on target proteins, which can then be verified through biochemical and cellular assays. The integration of multi-omics data will be instrumental in constructing a comprehensive picture of how hernangerine modulates cellular functions. nashbio.com

Potential for De Novo Design of Novel Hernangerine-Inspired Chemical Scaffolds

The chemical structure of hernangerine provides a unique scaffold that can be used as a template for the de novo design of novel therapeutic agents. nih.govunibe.ch By understanding the structure-activity relationships of hernangerine, medicinal chemists can design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. This approach involves creating entirely new molecular structures, inspired by the hernangerine framework, rather than simply modifying the existing molecule. uni-heidelberg.deplos.org Generative molecular models and computational design frameworks can be employed to explore a vast chemical space and identify promising new scaffolds for drug development. unibe.chelifesciences.org This strategy holds the potential to create a new generation of drugs with enhanced therapeutic profiles, moving beyond the limitations of the naturally occurring compound.

Q & A

Q. How can machine learning models enhance the prediction of Hernangerine’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.